molecular formula C15H15N5O3 B13723567 4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid

4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid

Cat. No.: B13723567
M. Wt: 313.31 g/mol
InChI Key: ABCJVUIHFVMELP-UHFFFAOYSA-N
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Description

4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid is a compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system attached to a benzoic acid moiety through a propylamino linker. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid typically involves the following steps:

    Formation of the Purine Derivative: The purine ring system is synthesized through a series of reactions starting from simple precursors such as adenine or guanine. These reactions often involve nitration, reduction, and cyclization steps.

    Attachment of the Propylamino Linker: The propylamino linker is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine derivative is replaced by a propylamine group.

    Coupling with Benzoic Acid: The final step involves the coupling of the propylamino-purine derivative with benzoic acid. This is typically achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The purine ring can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group on the purine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in purine metabolism.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as gout and hyperuricemia, where it acts as a xanthine oxidase inhibitor.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid involves its interaction with specific molecular targets, such as xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of uric acid. This mechanism is particularly relevant in the treatment of gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.

    Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic effects.

    Topiroxostat: A newer xanthine oxidase inhibitor with improved efficacy and safety profile.

Uniqueness

4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its combination of a purine ring system with a benzoic acid moiety through a propylamino linker provides a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid

InChI

InChI=1S/C15H15N5O3/c21-14-12-13(17-8-18-14)20(9-19-12)7-1-6-16-11-4-2-10(3-5-11)15(22)23/h2-5,8-9,16H,1,6-7H2,(H,22,23)(H,17,18,21)

InChI Key

ABCJVUIHFVMELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCCN2C=NC3=C2N=CNC3=O

Origin of Product

United States

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